Ethyl N-(3-amino-2-hydroxypropoxy)ethanimidate
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Overview
Description
Ethyl N-(3-amino-2-hydroxypropoxy)ethanimidate is a chemical compound with the molecular formula C7H16N2O3. This compound contains a total of 28 atoms, including 16 hydrogen atoms, 7 carbon atoms, 2 nitrogen atoms, and 3 oxygen atoms . It features several functional groups, including a primary amine, a hydroxyl group, a secondary alcohol, and an ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(3-amino-2-hydroxypropoxy)ethanimidate involves multiple steps, typically starting with the preparation of the ethanimidic acid derivative. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-amino-2-hydroxypropoxy)ethanimidate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidate group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the imidate group can produce primary or secondary amines.
Scientific Research Applications
Ethyl N-(3-amino-2-hydroxypropoxy)ethanimidate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl N-(3-amino-2-hydroxypropoxy)ethanimidate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl N-(3-amino-2-hydroxypropoxy)ethanimidate can be compared with other similar compounds, such as:
- Ethyl N-(3-amino-2-hydroxypropoxy)acetate
- Ethyl N-(3-amino-2-hydroxypropoxy)propanoate
These compounds share similar structural features but differ in their specific functional groups and chain lengths. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
130545-57-2 |
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Molecular Formula |
C7H16N2O3 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
ethyl N-(3-amino-2-hydroxypropoxy)ethanimidate |
InChI |
InChI=1S/C7H16N2O3/c1-3-11-6(2)9-12-5-7(10)4-8/h7,10H,3-5,8H2,1-2H3 |
InChI Key |
RPSAMQAATMDASH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NOCC(CN)O)C |
Origin of Product |
United States |
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